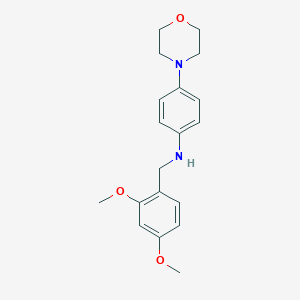![molecular formula C26H25NO2 B499274 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol](/img/structure/B499274.png)
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and an amino-phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-(benzyloxy)naphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate. This intermediate is then reacted with phenylethanol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenylethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the amino group would produce a secondary amine.
Scientific Research Applications
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{[2-(Benzyloxy)naphthalen-1-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a methylamine group instead of phenylethanol.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole moiety.
Uniqueness
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H25NO2 |
|---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
1-phenyl-2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethanol |
InChI |
InChI=1S/C26H25NO2/c28-25(22-12-5-2-6-13-22)18-27-17-24-23-14-8-7-11-21(23)15-16-26(24)29-19-20-9-3-1-4-10-20/h1-16,25,27-28H,17-19H2 |
InChI Key |
SSIYPAHHMJMQFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B499192.png)
amine](/img/structure/B499193.png)
![4-amino-N-{2-[(4-chlorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499197.png)
![2-[2-Chloro-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499200.png)
![2-[2-Chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499201.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499203.png)
![4-amino-N-(2-{[(2-methoxy-1-naphthyl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499204.png)
![2-[2-Chloro-6-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499205.png)

![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B499207.png)
![4-({[2-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B499208.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499209.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B499211.png)
![N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine](/img/structure/B499213.png)
